3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the class of imidazolidines, which are chemically reduced forms of imidazoles. Imidazolidines are characterized by a five-membered ring containing two nitrogen atoms separated by one carbon atom
Preparation Methods
The synthesis of 3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-but-2-ynylamine with 5-(methoxymethyl)-5-methylimidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different functional groups.
Reduction: Reduction reactions can yield simpler imidazolidine compounds.
Scientific Research Applications
3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to various biological effects, such as reduced metabolic activity or antimicrobial action.
Comparison with Similar Compounds
3-But-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione can be compared with other imidazolidine derivatives, such as:
1,1’-oxalyldiimidazole: Another imidazolidine compound with different functional groups and applications.
1-(2-bromoethyl)-6-oxyl-5,5,7,7-tetramethyltetrahydroimidazo(1,5-b)(1,2,4)oxadiazol-2-one: A structurally similar compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .
Properties
IUPAC Name |
3-but-2-ynyl-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-5-6-12-8(13)10(2,7-15-3)11-9(12)14/h6-7H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSAVZFIEGWKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C(NC1=O)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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